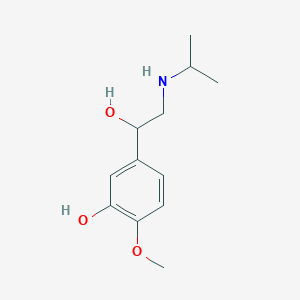
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexadienes It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the cyclohexadiene ring and a carbonyl chloride group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride typically involves the fluorination of cyclohexa-1,5-diene followed by the introduction of the carbonyl chloride group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: The fluorine atoms and the carbonyl chloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. The carbonyl chloride group can undergo hydrolysis or other reactions, leading to the formation of reactive intermediates that further modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,5-diene-1-carbonyl chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichlorocyclohexa-1,5-diene-1-carbonyl chloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
2,6-Difluorocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a carbonyl chloride group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
387337-22-6 |
|---|---|
Molekularformel |
C7H5ClF2O |
Molekulargewicht |
178.56 g/mol |
IUPAC-Name |
2,6-difluorocyclohexa-1,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C7H5ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h2H,1,3H2 |
InChI-Schlüssel |
ZFLMYTLOPRDCQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=C1)F)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


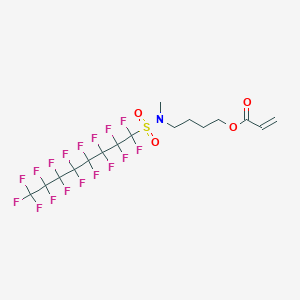
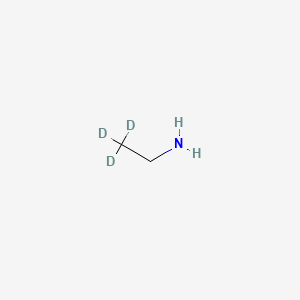
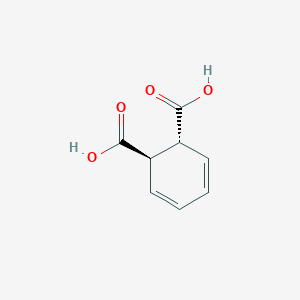
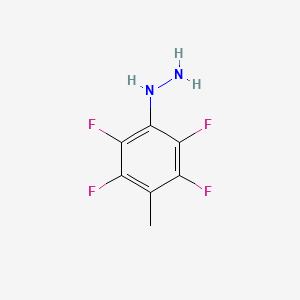
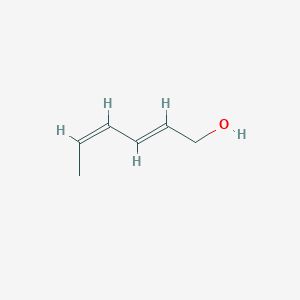
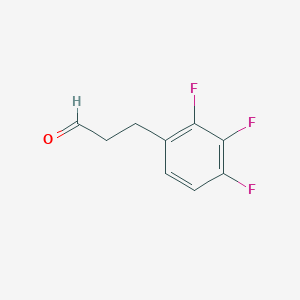
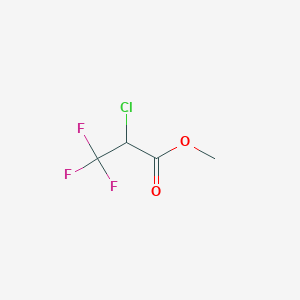

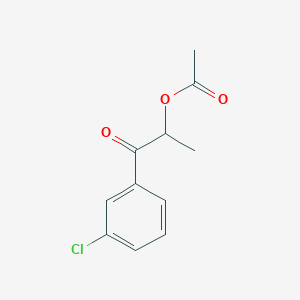
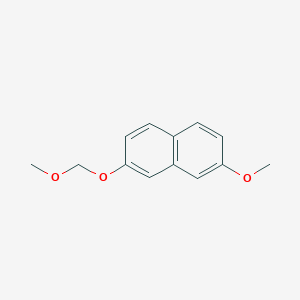
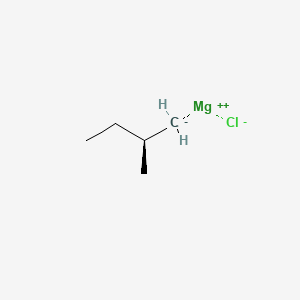
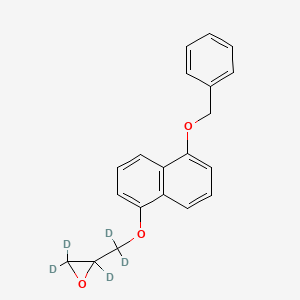
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
